3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate
Description
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate is a synthetic diester compound derived from a polyethylene glycol (PEG)-based backbone. Its structure consists of a central 20-carbon chain interspersed with six ether oxygen atoms (hexaoxaicosane), terminated by two stearate (C18:0 fatty acid) ester groups. This compound is notable for its amphiphilic properties, combining hydrophilic ether linkages with hydrophobic stearate tails.
Properties
CAS No. |
97467-66-8 |
|---|---|
Molecular Formula |
C50H98O10 |
Molecular Weight |
859.3 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C50H98O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)59-47-45-57-43-41-55-39-37-53-35-36-54-38-40-56-42-44-58-46-48-60-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 |
InChI Key |
UIXPZXWQZJBLMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate typically involves the reaction of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Stearic acid and other carboxylic acids.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Chemistry: 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: In biological research, the compound is used as a surfactant and emulsifying agent. It helps in the stabilization of biological samples and is used in the formulation of various biological assays.
Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable emulsions makes it a candidate for encapsulating and delivering therapeutic agents.
Industry: In the industrial sector, 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate is used in the production of cosmetics and personal care products. It acts as an emulsifier and stabilizer in creams, lotions, and other formulations.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate involves its interaction with various molecular targets. As a surfactant, it reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in drug delivery systems, where the compound helps in the encapsulation and controlled release of therapeutic agents.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : Presumed to be C₄₄H₈₄O₁₀ (calculated from stearic acid substitution on the diol backbone).
- Applications : Primarily used as a cross-linker in polymer chemistry, particularly in synthesizing polyvinylpyrrolidone (PVP)-based matrices for drug delivery systems .

Comparison with Structurally Similar Compounds
3,6,9,12,15,18-Hexaoxaicosane-1,20-diol
- Molecular Formula : C₁₄H₃₀O₈
- Molecular Weight : 326.39 g/mol
- CAS Number : 5617-32-3
- Properties : Hydrophilic due to six ether oxygens; serves as a precursor for ester derivatives.
- Applications: Chemical intermediate for synthesizing esters (e.g., distearate, diundecenoate) . Used in structural biology studies (e.g., stabilizing protein-ligand complexes in crystallography) .
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl di(undec-10-enoate)
Dimethyl 3,6,9,12,15,18-hexaoxaicosane-1,20-dioate
- Molecular Formula : C₁₆H₃₀O₁₀
- Molecular Weight : 382.41 g/mol
- CAS Number: Not explicitly listed (ChemSpider ID: 29762689) .
- Properties : Shorter ester groups (methyl) reduce hydrophobicity compared to stearate derivatives.
- Applications : Likely an intermediate for further functionalization.
Glycol Distearate
- Molecular Formula : C₃₈H₇₄O₄
- Molecular Weight : 610.99 g/mol
- CAS Number : 627-83-8 .
- Properties : Simpler diester (ethylene glycol backbone with stearate groups); water-insoluble but oil-dispersible.
- Applications :
Comparative Data Table
Research Findings and Functional Insights
Role in Drug Delivery Systems
- The distearate derivative’s long hydrophobic stearate tails enhance polymer matrix stability in PVP-based systems, enabling sustained drug release .
- In contrast, the diol precursor lacks hydrophobicity, limiting its direct use in delivery systems but making it suitable as a solubilizing agent in protein crystallization .
Impact of Ester Group Variation
- Stearate vs. Undecenoate: Stearate’s saturated C18 chain increases rigidity and melting point (~60–63°C for glycol distearate ), whereas undecenoate’s unsaturated C11 chain may improve flexibility and biocompatibility.
- Methyl Esters : Shorter chains (e.g., dimethyl ester) reduce steric hindrance, favoring reactions in synthetic pathways .
Biological Activity
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate is a synthetic compound belonging to the class of polyethylene glycol derivatives. It is characterized by a long hydrophilic chain with ether linkages and ester groups derived from stearic acid. This unique structure contributes to its diverse applications in pharmaceutical formulations and cosmetics due to its surfactant properties and ability to enhance solubility and stability.
Chemical Structure and Properties
The chemical formula for 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate is . The compound features six ether linkages and two ester functionalities. Its molecular weight is approximately 694.1 g/mol. This structure allows it to function effectively as both a surfactant and an emulsifier while maintaining low toxicity levels suitable for pharmaceutical applications.
Biological Activity
The biological activity of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate primarily relates to its role as an excipient in drug formulations. Key aspects include:
- Biocompatibility : Research indicates that polyethylene glycol derivatives like this compound exhibit good biocompatibility and are often used in drug delivery systems due to their ability to improve the solubility of poorly soluble drugs .
- Low Toxicity : It is generally regarded as safe for topical applications and has shown low toxicity in various studies .
- Moisture Retention : Its hydrophilic nature allows it to act as a humectant, attracting moisture to the skin.
- Emulsifying Properties : The compound may stabilize formulations containing oils and water due to its emulsifying capabilities.
The mechanism by which 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate exerts its biological effects includes:
- Enhancing Solubility : It interacts positively with various active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.
- Cell Interaction : Studies indicate that it does not cause irritation or adverse reactions at typical concentrations used in cosmetic formulations.
Applications
The compound has several important applications:
- Pharmaceutical Formulations : Used as an excipient to enhance drug solubility and stability.
- Cosmetics : Functions as an emulsifier and humectant in skin care products.
- Lubricants : Its surfactant properties make it suitable for use in lubricants.
Comparative Analysis
To understand the unique features of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate better, a comparison with similar compounds is provided below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Polyethylene Glycol 400 | Polymer | Commonly used as a solvent and humectant |
| Polyethylene Glycol 6000 | Polymer | Higher molecular weight; used for controlled release |
| PEG-7 Stearate | Ester | Used primarily as an emulsifier in cosmetics |
| Sorbitan Monostearate | Ester | Nonionic surfactant widely used in food products |
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate stands out due to its specific combination of multiple ether linkages within a long-chain polymer structure along with dual ester functionalities.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Drug Delivery Systems : A study demonstrated that incorporating 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate into drug formulations significantly improved the solubility of poorly soluble drugs like paclitaxel.
- Topical Applications : Clinical trials assessing its safety profile in topical formulations found no significant irritation or adverse reactions among participants .
- Stability Studies : Stability testing indicated that formulations containing this compound maintained their efficacy over extended periods compared to those without it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

